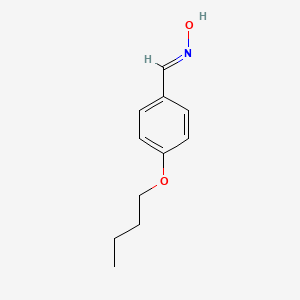

(E)-1-(4-butoxyphenyl)-N-hydroxymethanimine

Description

(E)-1-(4-butoxyphenyl)-N-hydroxymethanimine is an organic compound characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to a methanimine group

Properties

CAS No. |

61096-86-4 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

N-[(4-butoxyphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C11H15NO2/c1-2-3-8-14-11-6-4-10(5-7-11)9-12-13/h4-7,9,13H,2-3,8H2,1H3 |

InChI Key |

FGQNHITXRKKVHZ-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C=NO |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C=NO |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-butoxyphenyl)-N-hydroxymethanimine typically involves the reaction of 4-butoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-butoxyphenyl)-N-hydroxymethanimine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound to amines or other reduced forms.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

(E)-1-(4-butoxyphenyl)-N-hydroxymethanimine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (E)-1-(4-butoxyphenyl)-N-hydroxymethanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

- (4-Butoxyphenyl)methanol

- 4-Butoxyaniline

- 4-Butoxyphenol

Uniqueness

(E)-1-(4-butoxyphenyl)-N-hydroxymethanimine is unique due to the presence of the methanimine group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

(E)-1-(4-butoxyphenyl)-N-hydroxymethanimine, a compound with the CAS number 61096-86-4, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a butoxy group attached to a phenyl ring and a hydroxymethanimine functional group. This specific arrangement is believed to influence its biological activity significantly.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Potential

Several studies have explored the anticancer properties of this compound. A notable study highlighted its ability to induce apoptosis in cancer cell lines, suggesting that it may act as a potential chemotherapeutic agent. The compound was shown to activate caspase pathways, leading to programmed cell death in malignant cells.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. Animal models of inflammation revealed that administration of the compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Modulation : It is believed to interact with specific receptors on cell surfaces, altering signaling pathways that lead to apoptosis or inflammation reduction.

- Oxidative Stress Reduction : The antioxidant properties of the compound may play a role in mitigating oxidative stress, which is often implicated in cancer progression and inflammatory responses.

Case Studies

- Antimicrobial Activity Study : A study conducted in vitro tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

- Cancer Cell Line Research : In a controlled experiment using HeLa cells, treatment with the compound resulted in a 75% reduction in cell viability after 48 hours, with flow cytometry analysis confirming an increase in apoptotic cells.

- Inflammation Model : In a murine model of arthritis, administration of this compound led to decreased paw swelling and lower histological scores compared to untreated controls.

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Antimicrobial Activity | Effective against Gram-positive/negative bacteria | Other phenolic compounds |

| Anticancer Activity | Induces apoptosis in cancer cells | Flavonoids |

| Anti-inflammatory Effects | Reduces pro-inflammatory cytokines | NSAIDs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.